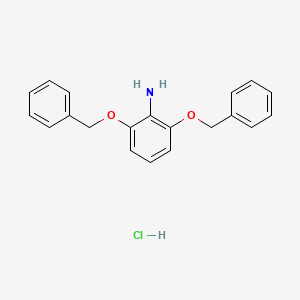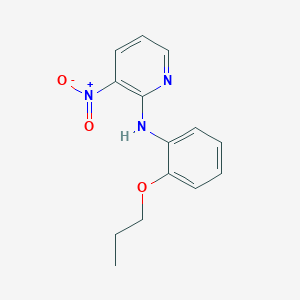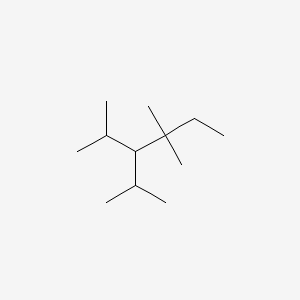
2,4,4-Trimethyl-3-(propan-2-yl)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4-Trimethyl-3-(propan-2-yl)hexane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C12H26.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3-(propan-2-yl)hexane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an alkane in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex hydrocarbons into simpler molecules, which are then separated and purified through distillation. Catalysts such as zeolites are commonly used in this process to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4,4-Trimethyl-3-(propan-2-yl)hexane primarily undergoes reactions typical of alkanes, including:
Combustion: Reacts with oxygen to produce carbon dioxide and water.
Halogenation: Reacts with halogens (e.g., chlorine, bromine) under UV light to form haloalkanes.
Cracking: Breaks down into smaller hydrocarbons under high temperatures and pressures.
Common Reagents and Conditions
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Combustion: Requires oxygen (O2) and an ignition source.
Cracking: High temperatures (500-700°C) and pressures, often in the presence of a catalyst.
Major Products Formed
Combustion: Carbon dioxide (CO2) and water (H2O).
Halogenation: Various haloalkanes depending on the halogen used.
Cracking: Smaller alkanes and alkenes.
Scientific Research Applications
2,4,4-Trimethyl-3-(propan-2-yl)hexane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use as a solvent in pharmaceutical formulations.
Industry: Utilized as a component in lubricants and fuels due to its stability and energy content.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-3-(propan-2-yl)hexane is primarily related to its hydrophobic interactions. In biological systems, it can integrate into lipid membranes, affecting their fluidity and permeability. Its interactions with molecular targets are generally non-specific, driven by van der Waals forces and hydrophobic effects .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylhexane: Another branched alkane with similar physical properties but different branching patterns.
2,4,4-Trimethyl-2-hexene: An alkene with a similar carbon skeleton but containing a double bond.
3-Hydroxy-2,4,4-trimethylpentyl 2-methylpropanoate: A more complex molecule with additional functional groups .
Uniqueness
2,4,4-Trimethyl-3-(propan-2-yl)hexane is unique due to its specific branching pattern, which influences its physical properties such as boiling point and solubility. Its stability and lack of functional groups make it less reactive compared to other hydrocarbons with similar molecular weights .
Properties
CAS No. |
62199-86-4 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,4,4-trimethyl-3-propan-2-ylhexane |
InChI |
InChI=1S/C12H26/c1-8-12(6,7)11(9(2)3)10(4)5/h9-11H,8H2,1-7H3 |
InChI Key |
UGPHXQWIHGYHOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Oxabicyclo[3.1.0]hexan-2-ol;propanoic acid](/img/structure/B14560092.png)
![N-Phenyl-N-{2-[(undec-10-enoyl)amino]ethyl}undec-10-enamide](/img/structure/B14560104.png)
![3-[3-(Hydroxymethyl)-4-methoxybenzoyl]benzoic acid](/img/structure/B14560108.png)
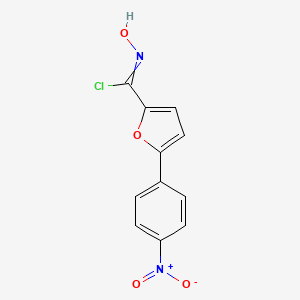
![Pyrimidine, 2-[(2-methylpropyl)thio]-5-nitro-](/img/structure/B14560118.png)
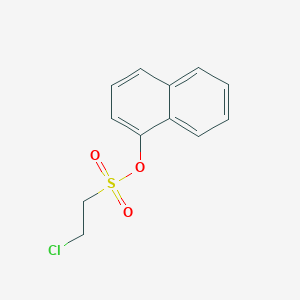
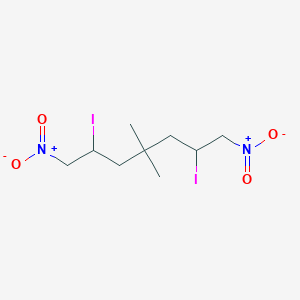
-lambda~5~-phosphane](/img/structure/B14560135.png)
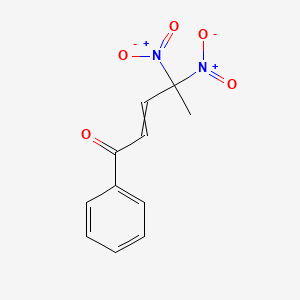
![3-(4-Phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14560146.png)
